Methyl 2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}acetate
Description
Methyl 2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}acetate is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Properties
Molecular Formula |
C15H16N2O3S |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
methyl 2-[(5-benzyl-2-methyl-1,3-thiazole-4-carbonyl)amino]acetate |
InChI |
InChI=1S/C15H16N2O3S/c1-10-17-14(15(19)16-9-13(18)20-2)12(21-10)8-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,16,19) |
InChI Key |
STMWAZWPJRRFQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)CC2=CC=CC=C2)C(=O)NCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}acetate typically involves multiple steps. One common method includes the reaction of 5-benzyl-2-methyl-1,3-thiazole-4-carboxylic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Electrophiles like halogens or nitro groups; reactions are often conducted in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that thiazole derivatives, including methyl 2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}acetate, exhibit significant anticancer activity. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar thiazole structures can induce apoptosis in cancer cells, demonstrating their potential as chemotherapeutic agents .
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions that may include:
- Formation of the thiazole ring : This is often achieved through condensation reactions involving appropriate precursors such as benzyl and methyl derivatives.
- Amidation : The introduction of the carbonyl amino group can be performed using standard coupling reagents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) or similar agents to facilitate the reaction between the amine and carboxylic acid functionalities .
Industrial Production
In industrial settings, optimizing the reaction conditions for yield and purity is crucial. Continuous flow reactors may be employed to enhance efficiency during large-scale synthesis while minimizing by-products.
Antimicrobial Activity
Beyond anticancer properties, thiazole derivatives have demonstrated antimicrobial effects against various pathogens. The structural features of this compound may contribute to its efficacy against bacterial strains, making it a candidate for further investigation in infectious disease treatment .
Potential in Drug Development
The unique chemical structure of this compound positions it well for development into novel therapeutics. Its ability to act on multiple biological targets suggests that it could be part of combination therapies aimed at enhancing treatment efficacy while reducing resistance development in pathogens and cancer cells alike .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl 2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}acetate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and proteins, inhibiting their activity. This interaction can lead to the disruption of cellular processes, resulting in antibacterial or antitumor effects. The compound may also induce oxidative stress in cells, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Uniqueness
Methyl 2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}acetate is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the benzyl and methyl groups enhances its interaction with molecular targets, making it a valuable compound for research and development .
Biological Activity
Methyl 2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}acetate is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, including its anticancer, antibacterial, and antiviral activities, supported by case studies and research findings.
- Molecular Formula : C13H14N2O2S
- Molecular Weight : 262.33 g/mol
- Structure : The compound features a thiazole ring which is known for contributing to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. This compound has shown promising results in inhibiting cancer cell proliferation.
Case Study: In Vitro Anticancer Activity
A study investigated the effects of various thiazole derivatives on human cancer cell lines. This compound exhibited significant cytotoxicity against the A-431 and Jurkat cell lines with IC50 values below that of the reference drug doxorubicin .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A-431 | <10 |
| Doxorubicin | A-431 | 15 |
| This compound | Jurkat | <10 |
The mechanism of action was attributed to the interaction with Bcl-2 proteins, leading to apoptosis in cancer cells .
Antibacterial Activity
Thiazole derivatives are also recognized for their antibacterial properties. This compound demonstrated effectiveness against several bacterial strains.
Research Findings
In vitro assays showed that the compound had significant activity against resistant strains such as MRSA and E. coli. The minimum inhibitory concentration (MIC) was found to be lower than that of traditional antibiotics like ampicillin .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| MRSA | 8 |
| E. coli | 16 |
| Ampicillin | 32 |
Antiviral Activity
The antiviral potential of thiazole compounds has been explored in various studies. This compound was tested for its ability to inhibit viral replication.
Study Overview
In a recent study, this compound showed moderate antiviral activity against HIV and other viral pathogens. The mechanism was linked to interference with viral entry and replication processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
